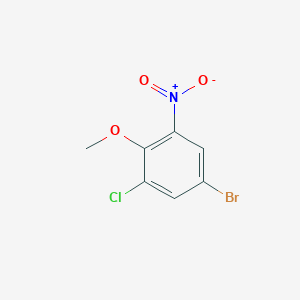
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide, commonly known as DENAQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DENAQ is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for various research purposes.
Aplicaciones Científicas De Investigación
Antitumor Activity and Mechanism of Action
Naphthalimide derivatives, including UNBS5162 and UNBS3157, have been identified for their potent in vitro cytotoxic activity against a range of human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancers. These compounds display significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo. Notably, these derivatives are designed to avoid the metabolism that causes clinical hematotoxicity associated with many naphthalimide derivatives, such as amonafide. They exhibit a higher maximum tolerated dose in mice compared to amonafide and do not provoke marked hematotoxicity. Their mechanism of action differs from other naphthalimide derivatives that act as DNA intercalating agents poisoning topoisomerase II. Instead, they impair cell cycle progression by increasing the duration of the G2 phase in cancer cells through pro-autophagic effects without anti-topoisomerase II activity. This effect has been confirmed through increased expression levels of LC3, a specific marker for autophagy, and through inducing cancer cell death via lysosomal membrane permeabilization in specific cancer cell types (Mahieu et al., 2007).
Structural Modification and Synthesis
Research on structural modifications of naphthalimide derivatives, including the study of bis(substituted aminoalkylamino)anthraquinones and the evaluation of their relationship with antineoplastic activity, has shown that certain side chains are crucial for enhancing antineoplastic activity. The presence of specific amino-substituted side chains is an important factor for achieving good antineoplastic activity, indicating the significance of structural design in developing effective cancer therapies (Zee-Cheng et al., 1979).
Novel Applications and Photophysical Properties
The development of novel 1,8-naphthalimide derivatives for applications in organic light-emitting devices (OLEDs) underscores the versatility of naphthalimide-based compounds. These derivatives, designed with an aromatic amine as the donor, ethene-1,2-diyl as the π-bridge, and 1,8-naphthalimide as the acceptor, exhibit red emissive properties suitable for OLED applications. Their synthesis and the study of their photophysical characteristics have provided insights into their potential as standard-red light-emitting materials for technological applications, highlighting the broad applicability of naphthalimide derivatives beyond cancer research (Luo et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves the condensation of 2-naphthoic acid with 2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-naphthoic acid (1.0 equiv) and 2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in acetic acid and stir at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium triacetoxyborohydride (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 5: Quench the reaction by adding water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide." ] } | |
Número CAS |
851404-00-7 |
Nombre del producto |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide |
Fórmula molecular |
C24H22N2O4 |
Peso molecular |
402.45 |
Nombre IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-20-9-10-21(30-2)22-19(20)14-18(24(28)26-22)11-12-25-23(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
ZTHYPPVKPPPLTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)
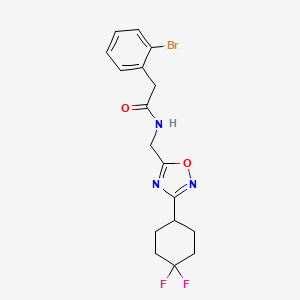
![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)

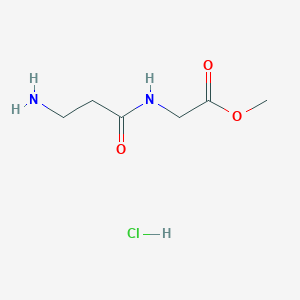
![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)
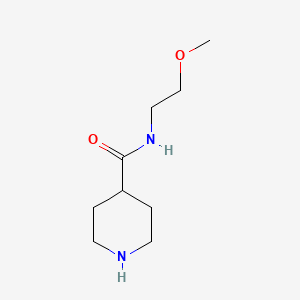

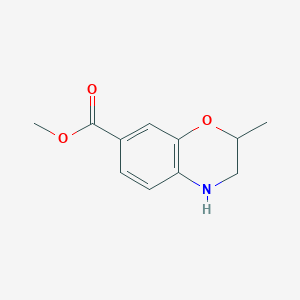
![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)
![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)
